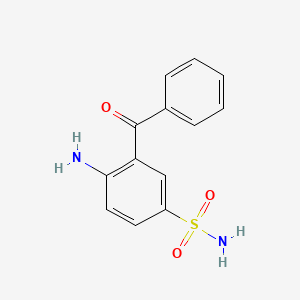
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dihydronaphthalen-2(1h)-one, which is then subjected to a Friedel-Crafts acylation reaction with 3-hydroxy-3,3-diphenylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(3-oxo-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one.
Reduction: Formation of 1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-1(2h)-one
- 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydroquinolin-2(1h)-one
Uniqueness
1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24118-65-8 |
|---|---|
Fórmula molecular |
C25H22O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C25H22O3/c26-22-16-15-18-9-7-8-14-21(18)24(22)23(27)17-25(28,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,24,28H,15-17H2 |
Clave InChI |
GDOJPEZLAGIZAG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C2=CC=CC=C21)C(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


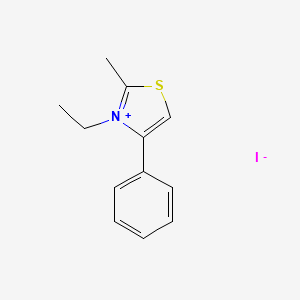
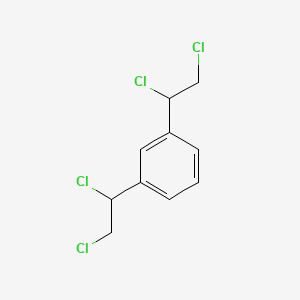
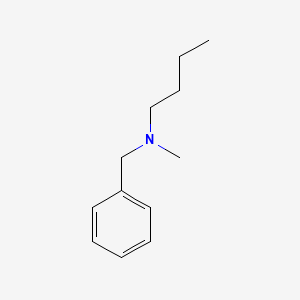
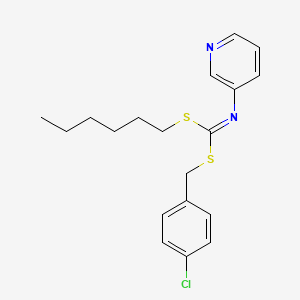
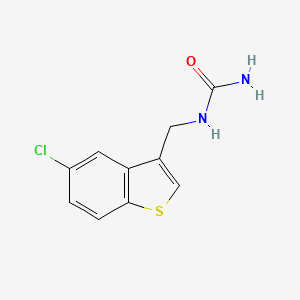
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
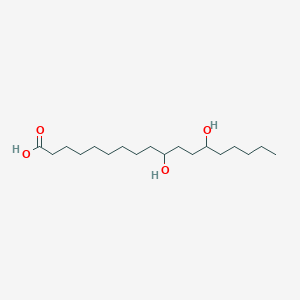
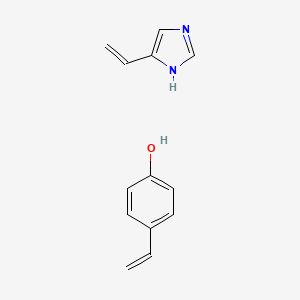
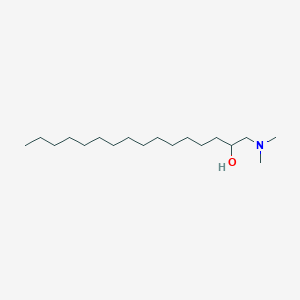
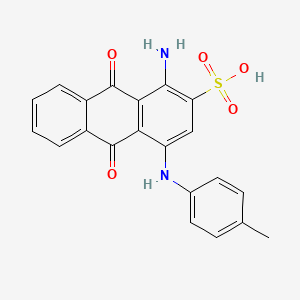
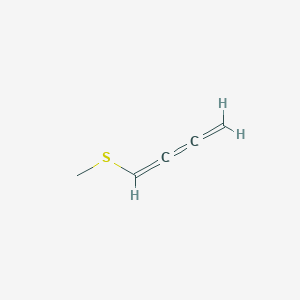
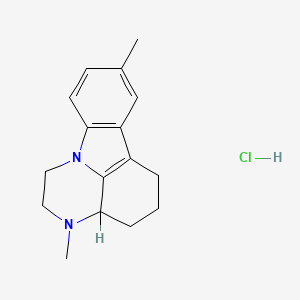
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
